molecular formula C11H10ClNO2 B12118630 O-(7-chloro-4-quinolyl)ethylene glycol

O-(7-chloro-4-quinolyl)ethylene glycol

Cat. No.: B12118630
M. Wt: 223.65 g/mol
InChI Key: PWWZYMANOISBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Chloro-quinolin-4-yloxy)-ethanol is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and an ethoxy group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol typically involves the reaction of 7-chloroquinoline with ethylene glycol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(7-chloroquinolin-4-yloxy)acetaldehyde.

    Reduction: Formation of 2-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yloxy)ethanol.

    Substitution: Formation of 2-(7-substituted-quinolin-4-yloxy)ethanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimalarial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the crystallization of heme, a crucial process in the life cycle of the malaria parasite . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: A precursor in the synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at the 4th position of the quinoline ring.

Uniqueness

2-(7-Chloro-quinolin-4-yloxy)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-(7-chloroquinolin-4-yl)oxyethanol

InChI

InChI=1S/C11H10ClNO2/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2

InChI Key

PWWZYMANOISBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.